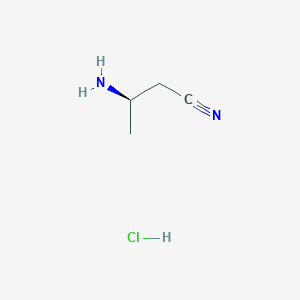

(R)-3-Aminobutanenitrile hydrochloride

Description

BenchChem offers high-quality (R)-3-Aminobutanenitrile hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-Aminobutanenitrile hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-3-aminobutanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2.ClH/c1-4(6)2-3-5;/h4H,2,6H2,1H3;1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUOMYYHJZHVWDF-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-3-Aminobutanenitrile hydrochloride chemical properties

An In-depth Technical Guide to (R)-3-Aminobutanenitrile Hydrochloride: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Abstract

(R)-3-Aminobutanenitrile hydrochloride is a chiral synthetic compound of significant interest in the pharmaceutical and chemical research sectors. Its unique molecular architecture, featuring a stereocenter, a primary amine, and a nitrile functional group, establishes it as a valuable chiral building block for the asymmetric synthesis of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed methodologies for its synthesis and characterization, an exploration of its current and potential applications, and critical safety and handling protocols. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: The Significance of Chirality and Functionality

Chirality is a fundamental concept in drug design and development, as the stereoisomers of a molecule can exhibit profoundly different pharmacological and toxicological profiles. (R)-3-Aminobutanenitrile hydrochloride, the hydrochloride salt of (R)-3-aminobutanenitrile, is a prime example of a chiral intermediate whose stereochemical integrity is crucial for its utility.[1] The presence of both a nucleophilic amine and a versatile nitrile group within the same small molecule opens up a wide array of potential chemical transformations.[1] While its enantiomer, the (S)-isomer, is noted for its role as a precursor to HIV protease inhibitors, the (R)-isomer offers a distinct stereochemical scaffold for the development of novel therapeutics and other specialized chemicals.[2][3] This guide aims to serve as a technical resource, consolidating the known properties and methodologies associated with this compound to facilitate its effective use in research and development.

Molecular and Physicochemical Properties

The identity and characteristics of (R)-3-Aminobutanenitrile hydrochloride are defined by its molecular structure and resulting physical properties.

Chemical Structure and Identifiers

Tabulated Physicochemical Data

The following table summarizes key computed and experimental physicochemical properties. It is important to note that while experimental data for parameters like melting point are not consistently reported in publicly available literature, computational predictions provide valuable estimates.

| Property | Value | Source |

| Molecular Weight | 120.58 g/mol | [1][4][5] |

| Exact Mass | 120.0454260 Da | [4] |

| Topological Polar Surface Area (TPSA) | 49.8 Ų | [4][5] |

| LogP (calculated) | 0.66908 | [5] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 2 | [4][5] |

| Rotatable Bonds | 1 | [4][5] |

| Storage Temperature | 4°C, sealed, away from moisture | [5] |

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure (R)-3-Aminobutanenitrile hydrochloride is a significant challenge in asymmetric organic chemistry.[1] The primary objective is the precise installation of the stereocenter at the C3 position. Methodologies often rely on either resolving a racemic mixture or employing stereoselective reactions.

Synthetic Strategy Overview

A common conceptual pathway for synthesizing chiral aminonitriles involves the asymmetric modification of a prochiral precursor. This can be achieved through enzymatic resolution or asymmetric catalysis. The final step typically involves the formation of the hydrochloride salt to improve stability and handling.[2][3]

Caption: Conceptual workflow for the synthesis of (R)-3-Aminobutanenitrile HCl.

Exemplary Laboratory Protocol: Asymmetric Synthesis

While specific, validated protocols for the (R)-enantiomer are proprietary or embedded within broader synthetic schemes, a generalized procedure based on established principles of asymmetric synthesis is presented below. This protocol is illustrative and requires optimization for specific laboratory conditions.

Objective: To synthesize (R)-3-Aminobutanenitrile hydrochloride with high enantiomeric excess.

Materials:

-

Prochiral ketone precursor

-

Ammonia or an ammonia source

-

Reducing agent (e.g., NaBH₄)

-

Chiral catalyst (e.g., a Rhodium or Iridium complex with a chiral phosphine ligand)

-

Anhydrous solvent (e.g., Methanol, THF)

-

Hydrochloric acid (in a suitable solvent like ether or dioxane)

-

Drying agent (e.g., MgSO₄, Na₂SO₄)

Procedure:

-

Imine Formation: In a flame-dried, inert-atmosphere reaction vessel, dissolve the prochiral ketone precursor in the anhydrous solvent. Add the ammonia source and stir at room temperature to form the corresponding imine. Monitor the reaction by TLC or GC-MS until completion.

-

Asymmetric Reduction: To the solution containing the imine, add the chiral catalyst (typically 0.1-1 mol%). The system is then placed under an atmosphere of hydrogen gas (if using catalytic hydrogenation) or treated with a chiral reducing agent. The reaction is stirred at a controlled temperature until the imine is fully reduced to the chiral amine. The choice of catalyst is critical for achieving high enantioselectivity for the (R)-isomer.

-

Work-up and Purification: Once the reaction is complete, the catalyst is removed by filtration (e.g., through a pad of silica gel or Celite). The solvent is removed under reduced pressure. The crude amine is then purified using flash column chromatography on silica gel.

-

Salt Formation: Dissolve the purified (R)-3-aminobutanenitrile free base in a suitable anhydrous solvent (e.g., diethyl ether). Slowly add a stoichiometric amount of hydrochloric acid solution while stirring.

-

Isolation: The hydrochloride salt will typically precipitate out of the solution. The solid is collected by filtration, washed with cold anhydrous solvent, and dried under vacuum to yield the final product, (R)-3-Aminobutanenitrile hydrochloride.

Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR spectrum would be expected to show distinct signals for the methyl, methine, and methylene protons. The carbon NMR would show characteristic peaks for the nitrile carbon, the chiral carbon bearing the amino group, the methylene carbon, and the methyl carbon.

-

Mass Spectrometry (MS): This technique is used to verify the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the mass of the protonated free base (C₄H₈N₂).

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. A sharp peak around 2240-2260 cm⁻¹ is characteristic of the C≡N (nitrile) stretch, while broad absorptions in the 2500-3000 cm⁻¹ range are typical for the ammonium (R-NH₃⁺) salt, and N-H bending vibrations appear around 1500-1600 cm⁻¹.

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by HPLC. To determine the enantiomeric excess (e.e.), a chiral HPLC column is required. This separates the (R) and (S) enantiomers, allowing for their quantification.[2]

Caption: A typical analytical workflow for compound characterization.

Chemical Reactivity and Applications

(R)-3-Aminobutanenitrile hydrochloride is a versatile intermediate due to its dual functionality. The amine group can act as a nucleophile or a base, while the nitrile group can be hydrolyzed, reduced, or used in cycloaddition reactions.

Key Reactions

-

N-Alkylation/Acylation: The primary amine can be readily alkylated or acylated to introduce various substituents, forming the basis for building more complex molecular scaffolds.

-

Nitrile Reduction: The nitrile group can be reduced to a primary amine, yielding a diamine. Catalytic hydrogenation is a common method for this transformation.[1]

-

Nitrile Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form a carboxylic acid, providing another avenue for derivatization.

Applications in Drug Discovery and Development

As a chiral building block, (R)-3-Aminobutanenitrile hydrochloride is primarily used in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[1][7] Its stereocenter is incorporated into the final drug molecule, where it can play a critical role in binding to biological targets such as enzymes or receptors. While its enantiomer is associated with HIV therapeutics, the (R)-isomer is valuable for constructing novel chiral ligands and drug candidates for a range of therapeutic areas.[3][8]

Safety, Handling, and Storage

Proper handling and storage are essential when working with (R)-3-Aminobutanenitrile hydrochloride. Although a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, data from its enantiomer and similar aminonitrile hydrochlorides provide crucial guidance.[9][10][11][12]

Hazard Identification

Based on analogous compounds, (R)-3-Aminobutanenitrile hydrochloride should be considered hazardous.[13]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[10][11]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10]

Storage

-

Store in a tightly closed container in a dry and well-ventilated place.[5][10]

-

The recommended storage temperature is 4°C.[5]

-

The compound may be hygroscopic; store away from moisture.[9]

Conclusion

(R)-3-Aminobutanenitrile hydrochloride is a specialized chemical intermediate with significant potential in asymmetric synthesis. Its value is derived from the specific (R)-configuration of its stereocenter and the presence of two versatile functional groups. Understanding its physicochemical properties, synthetic routes, and analytical characterization methods is key to leveraging this molecule for the development of novel pharmaceuticals and fine chemicals. Adherence to strict safety protocols is mandatory for its handling. This guide provides a foundational resource for scientists and researchers to support their work with this important chiral building block.

References

-

PubChem. (n.d.). 3-Aminobutanenitrile hydrochloride. Retrieved from [Link]

-

MSDS of (S)-3-Aminobutanenitrile hydrochloride. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). (R)-3-Aminobutanenitrile hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). (3S)-3-aminobutanenitrile hydrochloride. Retrieved from [Link]

-

Jennychem. (n.d.). (R)-3-Aminobutanenitrile Hydrochloride. Retrieved from [Link]

Sources

- 1. Buy (R)-3-Aminobutanenitrile hydrochloride | 1073666-55-3 [smolecule.com]

- 2. (S)-3-Aminobutanenitrile hydrochloride | 1073666-54-2 | Benchchem [benchchem.com]

- 3. Buy (S)-3-Aminobutanenitrile hydrochloride | 1073666-54-2 [smolecule.com]

- 4. (R)-3-Aminobutanenitrile hydrochloride | C4H9ClN2 | CID 55295367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 3-Aminobutanenitrile hydrochloride | C4H9ClN2 | CID 21546919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (R)-3-Aminobutanenitrile Hydrochloride | 1073666-55-3 [chemicalbook.com]

- 8. jennysynth.com [jennysynth.com]

- 9. pfaltzandbauer.com [pfaltzandbauer.com]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. capotchem.cn [capotchem.cn]

- 13. (3S)-3-aminobutanenitrile hydrochloride | C4H9ClN2 | CID 91933721 - PubChem [pubchem.ncbi.nlm.nih.gov]

(R)-3-Aminobutanenitrile Hydrochloride: A Comprehensive Technical Guide for Scientific Professionals

This in-depth guide serves as a critical resource for researchers, scientists, and professionals in drug development, providing a thorough technical examination of (R)-3-Aminobutanenitrile hydrochloride. We will explore its molecular characteristics, synthesis, analytical validation, and pivotal applications, offering expert insights to facilitate its use in advanced scientific endeavors.

Core Introduction: The Strategic Importance of Chiral Aminonitriles

In the landscape of modern medicinal chemistry, chiral aminonitriles stand out as indispensable building blocks for the synthesis of complex, biologically active molecules. The precise stereochemical configuration of these intermediates is paramount, often dictating the therapeutic efficacy and safety profile of the final active pharmaceutical ingredient (API). (R)-3-Aminobutanenitrile, in its stable hydrochloride salt form, is a particularly valuable precursor, prized for its role in constructing a variety of pharmaceutical agents. A comprehensive grasp of its properties is therefore essential for innovation in the field.

Molecular Structure and Physicochemical Profile

A foundational understanding of the molecular architecture and physical characteristics of (R)-3-Aminobutanenitrile hydrochloride is crucial for its effective application.

Molecular Formula: C₄H₉ClN₂[1][2]

Molecular Weight: 120.58 g/mol [1][2][3]

Stereochemistry: The defining feature of this molecule is the chiral center at the third carbon (C3), where the amino group is oriented in the (R) configuration according to the Cahn-Ingold-Prelog priority rules.[1] The hydrochloride salt is formed through the protonation of the primary amine, which enhances the compound's stability and handling properties.[1]

Caption: Conceptual workflow for the asymmetric synthesis of (R)-3-Aminobutanenitrile HCl.

Rigorous Analytical Characterization

To ensure the quality and confirm the identity of (R)-3-Aminobutanenitrile hydrochloride, a suite of analytical techniques is employed.

Spectroscopic and Chromatographic Validation

-

NMR Spectroscopy: Nuclear Magnetic Resonance (¹H and ¹³C NMR) is used for structural confirmation. [4]* Mass Spectrometry: This technique verifies the molecular weight and identity of the compound. [4]* Chiral HPLC: Chiral High-Performance Liquid Chromatography is the definitive method for determining enantiomeric purity. [4] Protocol: Enantiomeric Purity by Chiral HPLC

-

Column: A suitable chiral stationary phase column is selected.

-

Mobile Phase: An optimized mixture of solvents (e.g., hexane/isopropanol) is used for elution.

-

Detection: A UV detector is typically employed to monitor the separation of the (R) and (S) enantiomers.

-

Quantification: The enantiomeric excess (e.e.) is calculated based on the integrated peak areas of the two enantiomers.

Key Applications in Drug Discovery and Development

(R)-3-Aminobutanenitrile hydrochloride is a valuable intermediate in organic synthesis and pharmaceutical research. [1][5]Its structural features make it a key building block for the development of novel drugs and other bioactive molecules. [1]

Role as a Chiral Building Block

The presence of both an amine and a nitrile group, combined with its specific stereochemistry, makes this compound a versatile precursor in medicinal chemistry. [1]While extensive research on its direct biological activity is limited, its utility as a synthetic intermediate is well-recognized. [1]It serves as a foundational component for constructing more complex molecules where chirality is a critical determinant of biological function. [1][6]

Sources

- 1. Buy (R)-3-Aminobutanenitrile hydrochloride | 1073666-55-3 [smolecule.com]

- 2. chemscene.com [chemscene.com]

- 3. 3-Aminobutanenitrile hydrochloride | C4H9ClN2 | CID 21546919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-3-Aminobutanenitrile hydrochloride | 1073666-54-2 | Benchchem [benchchem.com]

- 5. (R)-3-Aminobutanenitrile Hydrochloride | 1073666-55-3 [chemicalbook.com]

- 6. jennysynth.com [jennysynth.com]

An In-Depth Technical Guide to (R)-3-Aminobutanenitrile Hydrochloride: A Chiral Building Block for Pharmaceutical Innovation

This guide provides a comprehensive technical overview of (R)-3-Aminobutanenitrile hydrochloride (CAS Number: 1073666-55-3), a chiral intermediate of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, stereoselective synthesis, analytical characterization, reactivity, and safe handling protocols, offering field-proven insights to empower your research and development endeavors.

Molecular Architecture and Physicochemical Properties

(R)-3-Aminobutanenitrile hydrochloride is a chiral organic compound featuring a four-carbon backbone with an amine group at the C3 position and a nitrile group at the C1 position.[1] The "(R)" designation specifies the absolute stereochemistry at the chiral center (C3), which is crucial for its application in the synthesis of stereospecific pharmaceuticals. The hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in various reaction conditions.[1]

Table 1: Physicochemical Properties of (R)-3-Aminobutanenitrile Hydrochloride

| Property | Value | Source(s) |

| CAS Number | 1073666-55-3 | [1] |

| Molecular Formula | C₄H₉ClN₂ | [2] |

| Molecular Weight | 120.58 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥97% | [2] |

| Storage | 2-8°C, sealed in a dry environment | [3] |

| SMILES | CCC#N.[H]Cl | [2] |

| InChIKey | YUOMYYHJZHVWDF-NDILARRWNA-N | [3] |

The Significance of Chirality: The (R)-Enantiomer in Context

In pharmaceutical sciences, the stereochemistry of a molecule is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[4] While its enantiomer, (S)-3-aminobutanenitrile hydrochloride, is a well-documented intermediate in the synthesis of antiviral drugs like HIV protease inhibitors, the (R)-enantiomer serves as a valuable chiral building block for a distinct set of target molecules.[5][6] Its utility lies in providing the specific stereochemical configuration required for the desired biological activity in the final active pharmaceutical ingredient (API). For instance, the related compound, (R)-3-aminobutanol, is a key intermediate in the synthesis of the HIV integrase inhibitor dolutegravir, highlighting the importance of the (R)-configuration in this therapeutic area.[7][8]

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure (R)-3-aminobutanenitrile hydrochloride is a significant undertaking in asymmetric synthesis.[1] The primary goal is to control the stereochemistry at the C3 position, avoiding the formation of the undesired (S)-enantiomer. Several robust strategies have been developed to achieve high enantiomeric purity.

Asymmetric Hydrogenation of Prochiral Precursors

One of the most efficient methods for establishing the chiral center is the asymmetric hydrogenation of a prochiral enamine or imine precursor. This approach utilizes a chiral catalyst, typically a transition metal complex with a chiral ligand, to selectively deliver hydrogen to one face of the double bond.

Figure 1: Asymmetric hydrogenation workflow.

Experimental Protocol: Asymmetric Hydrogenation (Generalized)

-

Catalyst Preparation: In an inert atmosphere glovebox, dissolve the chiral catalyst (e.g., a rhodium-phosphine complex) in a degassed, anhydrous solvent (e.g., methanol or dichloromethane).

-

Reaction Setup: Charge a high-pressure reactor with the prochiral precursor and the catalyst solution.

-

Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (typically 50-100 bar). Stir the reaction mixture at a controlled temperature (e.g., 25-50°C) for 12-24 hours.

-

Work-up: After the reaction is complete, carefully vent the reactor and purge with nitrogen. Filter the reaction mixture to remove the catalyst.

-

Salt Formation: Add a solution of hydrochloric acid in a suitable solvent (e.g., ethanol or diethyl ether) to the filtrate to precipitate the hydrochloride salt.

-

Isolation: Isolate the product by filtration, wash with a cold solvent, and dry under vacuum.

Enzymatic Resolution of a Racemic Mixture

Biocatalysis offers a highly selective and environmentally friendly alternative for obtaining the desired enantiomer. Enzymatic resolution involves the use of an enzyme, such as a lipase or a transaminase, to selectively react with one enantiomer of a racemic mixture of 3-aminobutanenitrile, leaving the other enantiomer unreacted and thus enriched.

Figure 2: Enzymatic resolution workflow.

Experimental Protocol: Enzymatic Resolution (Generalized)

-

Reaction Setup: Prepare a buffered aqueous solution and add the racemic 3-aminobutanenitrile.

-

Enzyme Addition: Add the selected enzyme (e.g., a commercially available lipase or a specific transaminase).[9] If using a lipase, an acylating agent (e.g., ethyl acetate) is also added.

-

Incubation: Stir the mixture at the optimal temperature and pH for the enzyme's activity. Monitor the reaction progress by chiral HPLC.

-

Work-up: Once the desired conversion is reached (typically around 50%), stop the reaction by adding a water-immiscible organic solvent and adjusting the pH.

-

Separation: Separate the unreacted (R)-enantiomer from the modified (S)-enantiomer by extraction or chromatography.

-

Salt Formation and Isolation: Convert the purified (R)-3-aminobutanenitrile to its hydrochloride salt as described in the previous protocol.

Analytical Characterization and Quality Control

Ensuring the chemical and enantiomeric purity of (R)-3-aminobutanenitrile hydrochloride is critical for its successful use in pharmaceutical synthesis. A combination of analytical techniques is employed for comprehensive characterization.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of the compound.[10] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Table 2: Typical Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Polysaccharide-based chiral stationary phase (e.g., Chiralpak® series) |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at a suitable wavelength (e.g., 210 nm) |

| Column Temperature | 25 - 40°C |

Note: Method optimization is crucial to achieve baseline separation of the enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and assess the purity of the compound. While standard NMR cannot distinguish between enantiomers, chiral shift reagents can be used to induce chemical shift differences between the enantiomeric signals.

Expected ¹H NMR Spectral Features (Illustrative):

-

A doublet for the methyl protons (CH₃).

-

A multiplet for the methine proton (CH).

-

A multiplet for the methylene protons (CH₂).

-

A broad singlet for the amine protons (NH₂), which may exchange with D₂O.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique used for this purpose, which will typically show a peak corresponding to the protonated free base [M+H]⁺.

Chemical Reactivity and Synthetic Applications

(R)-3-Aminobutanenitrile hydrochloride is a bifunctional molecule, with the reactivity of both an amine and a nitrile.[11]

-

Amine Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form imines.

-

Nitrile Group: The nitrile group is electrophilic at the carbon atom and can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.

This dual reactivity makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, particularly those containing a chiral amine moiety.

Figure 3: Reactivity of (R)-3-Aminobutanenitrile.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (R)-3-aminobutanenitrile hydrochloride. While specific toxicological data for this compound is limited, the safety profile can be inferred from related aminonitriles and general chemical safety principles.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement(s) |

| Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Source: Information compiled from supplier safety data sheets.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Spill Response: In case of a spill, wear appropriate PPE and contain the spill with an inert absorbent material. Dispose of the waste in accordance with local, state, and federal regulations.

Toxicological Considerations:

The toxicity of some nitriles is associated with the metabolic release of cyanide.[12] Therefore, it is prudent to handle (R)-3-aminobutanenitrile hydrochloride with the same level of caution as other potentially toxic nitriles.

Conclusion

(R)-3-Aminobutanenitrile hydrochloride is a valuable and versatile chiral building block for the synthesis of complex, stereochemically defined molecules, particularly in the pharmaceutical industry. A thorough understanding of its properties, enantioselective synthesis, and reactivity is essential for its effective utilization in drug discovery and development. By employing the robust synthetic and analytical methodologies outlined in this guide and adhering to strict safety protocols, researchers can confidently leverage this important chiral intermediate to advance their scientific objectives.

References

-

Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol. (2024). Bioorganic Chemistry. Available at: [Link]

-

The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018). National Institutes of Health. Available at: [Link]

- CN110683960A - Synthesis method of (R) -3-aminobutanol. (2020). Google Patents.

-

PROCESS DEVELOPMENT REPORT. (2019). Medicines for All institute (M4ALL). Available at: [Link]

-

An Improved Preparation of (R)-3-Aminobutanol, a Key Intermediate for the Synthesis of Dolutegravir Sodium. (2017). Ingenta Connect. Available at: [Link]

-

Comprehensive Introduction to (S)-3-Aminobutanenitrile Hydrochloride. (2026). Jeci. Available at: [Link]

- CN105699509A - A kind of separation detection method of 3-aminobutanol enantiomer. (2016). Google Patents.

-

2-Amino-2,3-dimethylbutyronitrile (Aminonitril) A 1 Information and recommendations for first responders. (n.d.). Chemical Emergency Medical Guidelines. Available at: [Link]

-

Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. Available at: [Link]

-

Chiral HPLC Separations. (n.d.). Phenomenex. Available at: [Link]

-

β-Aminonitrile synthesis by cyanation. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

β-Aminonitrile synthesis by cyanation. (n.d.). Organic Chemistry Portal. Available at: [Link]

- A kind of separation detection method of 3-aminobutanol enantiomer. (n.d.). Google Patents.

-

HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. (R)-3-Aminobutanenitrile Hydrochloride | 1073666-55-3 [chemicalbook.com]

- 4. csfarmacie.cz [csfarmacie.cz]

- 5. 3-AMINOBUTANENITRILE HYDROCHLORIDE(50840-31-8) 1H NMR spectrum [chemicalbook.com]

- 6. Buy (S)-3-Aminobutanenitrile hydrochloride | 1073666-54-2 [smolecule.com]

- 7. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 8. An Improved Preparation of (R)-3-Aminobutanol, a Key Intermediate...: Ingenta Connect [ingentaconnect.com]

- 9. Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. phx.phenomenex.com [phx.phenomenex.com]

- 11. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medicalguidelines.basf.com [medicalguidelines.basf.com]

Physical and chemical properties of (R)-3-Aminobutanenitrile hydrochloride

An In-Depth Technical Guide to the Physical and Chemical Properties of (R)-3-Aminobutanenitrile Hydrochloride

Introduction

(R)-3-Aminobutanenitrile hydrochloride is a chiral synthetic building block of significant interest to the pharmaceutical and fine chemical industries. As a bifunctional molecule, possessing both a primary amine and a nitrile group, it serves as a valuable intermediate in the asymmetric synthesis of more complex molecular architectures. The defined stereochemistry at the C3 position is of paramount importance, as the biological activity and pharmacokinetic properties of its derivatives are often enantiomer-dependent.

This technical guide provides a comprehensive overview of the essential physical and chemical properties of (R)-3-Aminobutanenitrile hydrochloride. Designed for researchers, chemists, and drug development professionals, this document synthesizes available data with field-proven insights into its characterization, handling, and reactivity. The information herein is intended to empower scientists to utilize this reagent with confidence and precision.

Molecular Structure and Identity

The foundational attributes of (R)-3-Aminobutanenitrile hydrochloride are summarized in Table 1. The molecule's structure consists of a four-carbon chain with a nitrile group at C1 (by convention, though numbering for IUPAC name starts from the other end) and a protonated amine group at the C3 chiral center.[1] The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it more amenable to handling and reaction setup compared to its free base counterpart.[1]

Table 1: Compound Identification

| Identifier | Value | Source(s) |

| IUPAC Name | (3R)-3-aminobutanenitrile hydrochloride | [2] |

| CAS Number | 1073666-55-3 | [3][4] |

| Molecular Formula | C₄H₉ClN₂ | [1][3] |

| Molecular Weight | 120.58 g/mol | [1][3] |

| Canonical SMILES | CCC#N.[H]Cl | [3] |

| InChIKey | YUOMYYHJZHVWDF-WCCKRBBISA-N | [5] |

The "(R)" designation specifies the absolute configuration at the stereogenic center (C3), as defined by the Cahn-Ingold-Prelog priority rules. This stereochemical integrity is crucial for its application in asymmetric synthesis, where the goal is to produce enantiomerically pure final products.[1]

Physical and Thermal Properties

The physical state and thermal behavior of a reagent are critical parameters for its storage, handling, and use in chemical reactions.

Table 2: Physical and Thermal Data

| Property | Value | Notes | Source(s) |

| Appearance | White to off-white crystalline solid | [4] | |

| Optical Rotation | +13.03° (c=1.0 g/100mL, MeOH) | Specific rotation is a key identifier for chiral compounds. | [4] |

| Melting Point | Not reported; likely decomposes | Thermal decomposition before melting is common for aminonitrile salts. | [2] |

| Boiling Point | Not reported; likely decomposes | Not applicable for a salt that decomposes upon heating. | [2] |

| Solubility | Soluble in polar solvents (e.g., water, methanol) | The hydrochloride salt form significantly enhances aqueous solubility. Quantitative data is not widely published. | [1] |

| Hygroscopicity | Hygroscopic | Should be stored under inert, dry conditions to prevent moisture absorption. | [2] |

Solubility Profile

As an ammonium salt, (R)-3-Aminobutanenitrile hydrochloride exhibits good solubility in polar protic solvents such as water, methanol, and ethanol.[1] This is a direct consequence of the strong ion-dipole interactions between the ammonium and chloride ions and the solvent molecules. Its solubility in non-polar organic solvents like hexanes or toluene is expected to be low. This differential solubility is a key consideration for reaction setup, workup, and purification procedures. For instance, precipitation of the product from a reaction mixture can often be induced by the addition of a less polar co-solvent.

Thermal Stability and Melting Point

The thermal properties, including the melting and boiling points, for this compound are not well-documented in the available literature.[2] This is a common characteristic for many amino acid hydrochlorides and related structures, which tend to decompose at elevated temperatures rather than exhibiting a sharp, defined melting point.[2] When performing thermal analysis, such as by Differential Scanning Calorimetry (DSC) or capillary melting point apparatus, researchers should be observant for color changes, gas evolution, or charring, which are indicative of decomposition. The absence of a sharp melting point underscores the importance of other analytical techniques, such as spectroscopy and chromatography, for identity and purity confirmation.

Spectroscopic and Chromatographic Analysis

A multi-technique approach is essential for the unambiguous confirmation of structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in D₂O)

| Nucleus | Position | Predicted Shift (ppm) | Multiplicity | Justification |

| ¹H | CH₃ (C4) | ~1.4 - 1.6 | Doublet (d) | Alkyl group adjacent to a chiral center (C3). |

| ¹H | CH₂ (C2) | ~2.9 - 3.1 | Doublet of Doublets (dd) | Methylene group alpha to the electron-withdrawing nitrile group, showing diastereotopic protons. |

| ¹H | CH (C3) | ~3.8 - 4.0 | Multiplet (m) | Methine proton at the chiral center, adjacent to the ammonium group and two other carbons. |

| ¹H | NH₃⁺ | ~7.5 - 9.0 (variable) | Broad singlet (br s) | Acidic, exchangeable protons. Signal will disappear upon D₂O exchange.[6] |

| ¹³C | CH₃ (C4) | ~18 - 22 | Aliphatic methyl carbon. | |

| ¹³C | CH₂ (C2) | ~25 - 30 | Methylene carbon alpha to the nitrile group. | |

| ¹³C | CH (C3) | ~45 - 50 | Chiral carbon bearing the ammonium group. | |

| ¹³C | C≡N (C1) | ~117 - 122 | Nitrile carbon, characteristically downfield. |

Note: Predictions are based on standard chemical shift tables and the known electronic effects of adjacent functional groups. Actual values may vary based on solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of key functional groups. The spectrum of (R)-3-Aminobutanenitrile hydrochloride is expected to show characteristic absorption bands:

-

~3200-2800 cm⁻¹ (broad): N-H stretching vibrations of the primary ammonium (-NH₃⁺) group.

-

~2950-2850 cm⁻¹: C-H stretching of the alkyl groups.

-

~2250 cm⁻¹ (sharp, medium intensity): C≡N stretching of the nitrile group. This is a highly diagnostic peak.

-

~1600-1500 cm⁻¹: N-H bending vibrations.

Chiral High-Performance Liquid Chromatography (HPLC)

For a chiral molecule, confirming the enantiomeric purity is as critical as confirming the chemical purity. Chiral HPLC is the gold-standard technique for this purpose.[7] The method relies on a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to different retention times and thus, separation.[8]

Protocol: Determination of Enantiomeric Purity by Chiral HPLC

-

Rationale: This protocol provides a robust starting point for the separation of aminonitrile enantiomers. Polysaccharide-based CSPs are widely effective for a broad range of chiral compounds.[9][10] The mobile phase composition is critical; the alcohol modifier (IPA) controls retention and selectivity, while the basic additive (DEA) is essential for achieving good peak shape with amine-containing analytes by suppressing unwanted ionic interactions with the stationary phase.

-

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with UV detector.

-

Chiral Stationary Phase: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based column.

-

Mobile Phase: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).

-

Sample: (R)-3-Aminobutanenitrile hydrochloride.

-

Class A volumetric flasks and pipettes.

-

0.45 µm syringe filters.

-

-

Step-by-Step Methodology:

-

Mobile Phase Preparation: Prepare the mobile phase, for example, n-Hexane:Isopropanol:Diethylamine in a ratio of 80:20:0.1 (v/v/v). Degas the mobile phase by sonication or helium sparging before use.

-

Standard Preparation: Accurately prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase.

-

System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved (typically 30-60 minutes).

-

Injection: Inject 10 µL of the prepared standard solution onto the column.

-

Data Acquisition: Acquire data for a sufficient duration to allow for the elution of both enantiomers. Detection is typically performed at a low wavelength, such as 210 nm, due to the lack of a strong chromophore.

-

Analysis: Identify the peaks corresponding to the (R) and (S) enantiomers. Calculate the enantiomeric excess (% e.e.) using the peak areas.

-

-

System Validation: The method should be validated according to ICH guidelines, assessing parameters like specificity, linearity, precision, and accuracy.[11]

Chemical Properties and Reactivity

The synthetic utility of (R)-3-Aminobutanenitrile hydrochloride is derived from the distinct reactivity of its two functional groups.

-

Amine Group (-NH₃⁺): In its hydrochloride form, the amine is a protonated, non-nucleophilic ammonium ion. To engage in nucleophilic reactions (e.g., acylation, alkylation, reductive amination), the free base must be generated, typically by treatment with a suitable non-aqueous base like triethylamine or diisopropylethylamine.

-

Nitrile Group (-C≡N): The nitrile group is a versatile functional handle. The carbon atom is electrophilic and susceptible to attack by nucleophiles.[1] It can undergo:

-

Reduction: Can be reduced to a primary amine (e.g., using LiAlH₄, H₂/Raney Ni), yielding a chiral 1,3-diamine.

-

Hydrolysis: Can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide.

-

Addition Reactions: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile to form ketones after hydrolysis.

-

The stereocenter at C3 is generally stable under standard synthetic conditions, but care must be taken to avoid strongly basic or high-temperature conditions that could risk epimerization.[7]

Safety, Handling, and Storage

As a laboratory chemical, (R)-3-Aminobutanenitrile hydrochloride must be handled with appropriate care.

Table 4: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| GHS07 | Warning | H302: Harmful if swallowed.[3] H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3] |

-

Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Recommended storage temperature is often 4°C or 2-8°C.[3][4] Due to its hygroscopic nature, storage under an inert atmosphere (e.g., Argon or Nitrogen) is highly recommended to maintain its integrity.[2]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

(R)-3-Aminobutanenitrile hydrochloride is a specialized chiral building block with a well-defined set of properties. Its identity and stereochemical purity are best confirmed by a combination of NMR spectroscopy and chiral HPLC. While it lacks a sharp melting point due to thermal instability, its hydrochloride form provides enhanced stability and solubility for practical applications. A thorough understanding of its physical characteristics, analytical profile, and chemical reactivity is essential for its successful application in the synthesis of high-value, enantiomerically pure molecules.

References

-

Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. Chemistry Connected. Available at: [Link]

-

Angene Chemical. (n.d.). (S)-3-AMINOBUTANENITRILE HYDROCHLORIDE|1073666-54-2. Retrieved January 20, 2026, from [Link]

-

ChemSrc. (2025, August 28). (S)-3-Aminobutanenitrile hydrochloride | CAS#:1073666-54-2. Available at: [Link]

-

Čižmárik, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107–113. Available at: [Link]

-

Stanford Research Systems. (n.d.). Melting Point Determination. Available at: [Link]

-

LibreTexts Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link]

-

Young, J. C. O'C. (2013). True Melting Point Determination. ResearchGate. Available at: [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved January 20, 2026, from [Link]

-

Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. ResearchGate. Available at: [Link]

-

Al-Deyab, S. S. (2021, September 19). experiment (1) determination of melting points. SlideShare. Available at: [Link]

-

Jo, E., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 195-202. Available at: [Link]

Sources

- 1. Buy (R)-3-Aminobutanenitrile hydrochloride | 1073666-55-3 [smolecule.com]

- 2. (S)-3-Aminobutanenitrile hydrochloride | 1073666-54-2 | Benchchem [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. (R)-3-Aminobutanenitrile Hydrochloride | 1073666-55-3 [chemicalbook.com]

- 5. angenechemical.com [angenechemical.com]

- 6. chemistryconnected.com [chemistryconnected.com]

- 7. Buy (S)-3-Aminobutanenitrile hydrochloride | 1073666-54-2 [smolecule.com]

- 8. csfarmacie.cz [csfarmacie.cz]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

(R)-3-Aminobutanenitrile hydrochloride mechanism of action

An in-depth analysis of (R)-3-Aminobutanenitrile hydrochloride reveals its primary significance not as a standalone therapeutic agent with a defined mechanism of action, but as a crucial chiral building block in the synthesis of pharmacologically active compounds. Its structural features, particularly the chiral amine and the reactive nitrile group, make it a valuable precursor for creating molecules that target specific biological pathways.

This guide explores the role of (R)-3-Aminobutanenitrile hydrochloride as a synthetic intermediate and delves into the potential mechanisms of action for compounds derived from its scaffold, with a particular focus on the inhibition of dipeptidyl peptidase-4 (DPP-4).

The Synthetic Utility of a Chiral Precursor

(R)-3-Aminobutanenitrile hydrochloride's value in drug development is intrinsically linked to its stereochemistry. The "(R)" configuration at the third carbon is essential for the stereospecific synthesis of more complex molecules where precise three-dimensional arrangement is critical for biological activity.

Role in the Synthesis of DPP-4 Inhibitors

A prominent application of (R)-3-aminobutanenitrile is in the creation of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral anti-hyperglycemic agents used for the treatment of type 2 diabetes. While not an inhibitor itself, it serves as a key fragment for building the core structure of these drugs.

The synthesis of potent DPP-4 inhibitors often involves the reaction of (R)-3-aminobutanenitrile with a suitable electrophile to form a more complex molecule that can effectively bind to the active site of the DPP-4 enzyme. The chirality of the aminobutanenitrile is paramount for ensuring the correct orientation of the final compound within the enzyme's binding pocket, which is crucial for high-affinity binding and inhibitory activity.

Potential Mechanism of Action of Derived Compounds: DPP-4 Inhibition

The aminobutanenitrile scaffold is a key feature of several potent DPP-4 inhibitors. The mechanism by which these derived compounds inhibit DPP-4 is a well-established example of covalent catalysis, where the nitrile group plays a central role.

The DPP-4 Enzyme and its Function

DPP-4 is a serine protease that is found on the surface of most cell types. It plays a major role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and stimulate insulin secretion from the pancreas. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and improved glycemic control.

The Covalent Interaction Mechanism

DPP-4 inhibitors that contain the aminobutanenitrile scaffold function as "slow-binding" or "tight-binding" inhibitors. The mechanism involves the formation of a reversible covalent bond between the nitrile group of the inhibitor and a key serine residue (Ser630) in the catalytic site of the DPP-4 enzyme.

The process can be described in the following steps:

-

Initial Non-covalent Binding: The inhibitor first binds to the active site of DPP-4 through non-covalent interactions, such as hydrogen bonds and hydrophobic interactions. The chiral amine and other parts of the molecule are responsible for this initial recognition and positioning.

-

Nucleophilic Attack: The hydroxyl group of the Ser630 residue in the enzyme's active site performs a nucleophilic attack on the carbon atom of the inhibitor's nitrile group.

-

Formation of a Covalent Adduct: This attack results in the formation of a transient, covalent imidate adduct. The formation of this stable adduct effectively blocks the active site of the enzyme, preventing it from binding to and cleaving its natural substrates (GLP-1 and GIP).

This reversible covalent mechanism leads to a prolonged and potent inhibition of the enzyme, which is a desirable characteristic for a therapeutic agent.

Caption: A typical workflow for the preclinical characterization of a novel enzyme inhibitor.

Conclusion

(R)-3-Aminobutanenitrile hydrochloride is a valuable chiral intermediate in medicinal chemistry. While it does not possess a known mechanism of action on its own, its structural motif is central to the design of potent and selective enzyme inhibitors, most notably those targeting DPP-4 for the treatment of type 2 diabetes. The nitrile group, when incorporated into the appropriate molecular scaffold, can act as a "warhead" to form a reversible covalent bond with a key catalytic residue, leading to sustained enzyme inhibition. Understanding this underlying mechanistic principle is crucial for researchers and drug development professionals working on the design of next-generation covalent inhibitors for various therapeutic targets. The experimental workflows outlined provide a foundational approach for the characterization of novel compounds derived from this important chiral building block.

(R)-3-Aminobutanenitrile Hydrochloride: A Technical Guide to a Chiral Building Block with Unexplored Biological Potential

Introduction: The Enigmatic (R)-3-Aminobutanenitrile Hydrochloride

(R)-3-Aminobutanenitrile hydrochloride is a chiral molecule that, while not extensively studied for its own biological activity, represents a significant building block in the landscape of medicinal chemistry and drug discovery.[1] Its structure, featuring a reactive nitrile group and a chiral amine center, positions it as a molecule of interest for the synthesis of novel therapeutic agents.[1] This guide will delve into the known chemical properties of (R)-3-Aminobutanenitrile hydrochloride, explore its potential biological activities by examining its structural motifs and the established roles of its enantiomer, and provide a framework for future research into its therapeutic applications.

With the chemical formula C4H9ClN2 and a molecular weight of 120.58 g/mol , this compound is the hydrochloride salt of (R)-3-aminobutanenitrile.[1][2] The presence of the hydrochloride salt enhances its stability and solubility, making it amenable to a variety of synthetic transformations.[1] While its primary utility to date has been as an intermediate in organic synthesis, the inherent reactivity of its functional groups suggests a latent potential for direct biological interactions.[1]

The Significance of Chirality and Functional Groups

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. (R)-3-Aminobutanenitrile hydrochloride possesses a stereocenter at the third carbon, giving rise to two enantiomers: (R) and (S). This chirality is a critical determinant of a compound's pharmacological profile, as biological targets such as enzymes and receptors are themselves chiral and will interact differently with each enantiomer.[1]

A stark example of this is seen in its mirror image, (S)-3-Aminobutanenitrile hydrochloride. The (S)-enantiomer is a well-established precursor in the synthesis of non-peptide HIV protease inhibitors.[3][4] These inhibitors function by mimicking the natural substrate of the HIV protease enzyme, thereby blocking its activity and inhibiting viral replication.[3] This established biological relevance of the (S)-enantiomer underscores the potential for the (R)-enantiomer to exhibit its own unique, and possibly distinct, biological activities.

The nitrile group (–C≡N) is a versatile functional group in drug design.[5] It can participate in various non-covalent interactions, including hydrogen bonding and polar interactions, which can enhance binding affinity to biological targets.[5][6] Furthermore, the nitrile group can act as a bioisostere for other functional groups and can improve a molecule's metabolic stability and pharmacokinetic properties.[5][6][7]

Potential Biological Target: Dipeptidyl Peptidase-4 (DPP-4)

Given the structural features of (R)-3-aminobutanenitrile, a compelling area of investigation for its potential biological activity is its role as a dipeptidyl peptidase-4 (DPP-4) inhibitor. DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[8][9][10] Inhibition of DPP-4 prolongs the action of GLP-1, leading to increased insulin secretion and reduced glucagon levels, making it an attractive target for the treatment of type 2 diabetes.[11][12]

Several established DPP-4 inhibitors feature a nitrile group, which often interacts with the active site of the enzyme.[8] The aminonitrile scaffold, present in (R)-3-Aminobutanenitrile hydrochloride, is a key pharmacophore in some classes of DPP-4 inhibitors.[8] The amine group can form critical interactions within the S2 subsite of the DPP-4 enzyme, while the nitrile group can form a covalent reversible bond with the catalytic serine residue (Ser630) in the active site.

The proposed mechanism of interaction is depicted in the following signaling pathway diagram:

Caption: Proposed inhibition of DPP-4 by (R)-3-Aminobutanenitrile.

Experimental Protocols for Assessing Biological Activity

To validate the hypothesized biological activity of (R)-3-Aminobutanenitrile hydrochloride, a series of well-defined experimental protocols are necessary.

DPP-4 Inhibition Assay

This experiment aims to determine the in vitro inhibitory activity of (R)-3-Aminobutanenitrile hydrochloride against the DPP-4 enzyme.

Methodology:

-

Reagents and Materials:

-

Recombinant human DPP-4 enzyme

-

Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC)

-

(R)-3-Aminobutanenitrile hydrochloride (test compound)

-

Known DPP-4 inhibitor (positive control, e.g., Sitagliptin)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

96-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of (R)-3-Aminobutanenitrile hydrochloride and the positive control in the assay buffer.

-

Add a fixed amount of DPP-4 enzyme to each well of the microplate.

-

Add the different concentrations of the test compound and positive control to the respective wells. Include a control group with no inhibitor.

-

Pre-incubate the enzyme with the compounds for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the substrate).

-

Calculate the rate of reaction for each concentration.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Caption: Workflow for the DPP-4 Inhibition Assay.

Quantitative Data Summary

The results of the DPP-4 inhibition assay can be summarized in the following table:

| Compound | IC50 (µM) |

| (R)-3-Aminobutanenitrile HCl | TBD |

| Sitagliptin (Positive Control) | TBD |

TBD: To be determined by experimental results.

Synthesis of (R)-3-Aminobutanenitrile Hydrochloride

The enantioselective synthesis of (R)-3-Aminobutanenitrile hydrochloride is a significant challenge that requires precise stereocontrol to achieve the desired R-configuration.[1] Advanced catalytic systems and innovative methodologies have been developed to achieve high enantiomeric purity.[1] One common approach involves the asymmetric reduction of a suitable precursor.

Safety and Toxicology

While specific toxicological data for (R)-3-Aminobutanenitrile hydrochloride is not extensively available, general precautions for handling aminonitrile compounds should be observed.[13][14][15] These compounds may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[15][16] It is crucial to handle this compound in a well-ventilated area using appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[14][15]

Conclusion and Future Directions

(R)-3-Aminobutanenitrile hydrochloride stands as a chiral building block with considerable, yet largely unexplored, potential in drug discovery. While its current applications are primarily in organic synthesis, its structural features, particularly the chiral amine and the reactive nitrile group, suggest plausible biological activities. The hypothesis of its action as a DPP-4 inhibitor, based on the known pharmacophores of this enzyme class, provides a strong rationale for further investigation.

Future research should focus on a systematic evaluation of its biological activity, beginning with in vitro enzyme inhibition assays for targets like DPP-4. Should promising activity be identified, further studies including cell-based assays and in vivo models would be warranted. The exploration of (R)-3-Aminobutanenitrile hydrochloride's biological landscape may unveil a novel therapeutic agent and, at the very least, will expand our understanding of the structure-activity relationships of aminonitrile compounds.

References

-

Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors. (n.d.). PubMed. [Link]

-

The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. (n.d.). Medium. [Link]

-

(3S)-3-aminobutanenitrile hydrochloride | C4H9ClN2. (n.d.). PubChem. [Link]

-

(R)-3-Aminobutanenitrile hydrochloride | C4H9ClN2. (n.d.). PubChem. [Link]

-

Comprehensive Introduction to (S)-3-Aminobutanenitrile Hydrochloride. (2026, January 12). Jeci. [Link]

-

Application of Nitrile in Drug Design. (2025, August 7). ResearchGate. [Link]

-

Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal. [Link]

-

(R)-3-Aminobutanenitrile Hydrochloride. (n.d.). Jennychem. [Link]

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021, August 10). Royal Society of Chemistry. [Link]

-

Nitriles: an attractive approach to the development of covalent inhibitors. (n.d.). PubMed Central. [Link]

-

Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2024, October 28). Brieflands. [Link]

-

Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. (n.d.). Endocrine Reviews. [Link]

-

Discovery and development of dipeptidyl peptidase-4 inhibitors. (n.d.). Wikipedia. [Link]

-

Dipeptidyl Peptidase IV (DPP IV) Inhibitors. (n.d.). NCBI Bookshelf. [Link]

Sources

- 1. Buy (R)-3-Aminobutanenitrile hydrochloride | 1073666-55-3 [smolecule.com]

- 2. (R)-3-Aminobutanenitrile hydrochloride | C4H9ClN2 | CID 55295367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy (S)-3-Aminobutanenitrile hydrochloride | 1073666-54-2 [smolecule.com]

- 4. (S)-3-Aminobutanenitrile hydrochloride | 1073666-54-2 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies [brieflands.com]

- 10. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]

- 12. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. pfaltzandbauer.com [pfaltzandbauer.com]

- 14. fishersci.com [fishersci.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. (3S)-3-aminobutanenitrile hydrochloride | C4H9ClN2 | CID 91933721 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Significance of Chirality in a Key Synthetic Building Block

An In-Depth Technical Guide to (R)-3-Aminobutanenitrile Hydrochloride: Synthesis, Characterization, and Applications

(R)-3-Aminobutanenitrile hydrochloride is a chiral organic compound distinguished by its precise three-dimensional structure.[1] With the chemical formula C₄H₉ClN₂ and a molecular weight of 120.58 g/mol , this molecule is not merely a collection of atoms but a carefully arranged architecture that makes it a valuable intermediate in advanced organic synthesis and pharmaceutical development.[1][2][3] Its identity is cataloged under CAS Number 1073666-55-3.[1][2]

The core value of this compound lies in its stereochemistry. The "(R)" designation signifies a specific spatial arrangement at the third carbon, a feature that is critical in the synthesis of enantiomerically pure drugs.[1][4] In medicinal chemistry, it is well-established that different enantiomers of a chiral drug can exhibit vastly different pharmacological activities and metabolic fates.[1] One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects. Consequently, access to stereochemically pure building blocks like (R)-3-Aminobutanenitrile hydrochloride is essential for the development of safe and effective pharmaceuticals.[4][5] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its molecular structure, stereoselective synthesis, analytical characterization, and strategic applications.

Molecular Architecture and Physicochemical Properties

The structure of (R)-3-Aminobutanenitrile hydrochloride consists of a four-carbon backbone featuring a nitrile group (-C≡N) at one end and a chiral center at the third carbon (C3), which bears an amino group (-NH₂).[1] The (R) configuration is determined by the Cahn-Ingold-Prelog priority rules, defining the specific orientation of the substituents around this stereocenter.[1]

The compound is supplied as a hydrochloride salt, a common practice in pharmaceutical chemistry. This salt formation protonates the basic amino group, creating an ammonium chloride moiety. This serves two primary purposes: it enhances the compound's stability and increases its solubility in polar solvents, which can be advantageous for handling and in subsequent reaction steps.[1]

| Property | Value |

| CAS Number | 1073666-55-3[1][2] |

| Molecular Formula | C₄H₉ClN₂[1][2] |

| Molecular Weight | 120.58 g/mol [1][2] |

| IUPAC Name | (3R)-3-aminobutanenitrile;hydrochloride |

| SMILES | CCC#N.[H]Cl[1][2] |

| Appearance | Typically a white to off-white solid |

| Storage | 2-8°C, sealed, dry, away from moisture[2][6] |

| Topological Polar Surface Area | 49.81 Ų[2] |

Stereoselective Synthesis: Mastering Asymmetry

The synthesis of (R)-3-Aminobutanenitrile hydrochloride presents a significant challenge in asymmetric chemistry, where the primary goal is to achieve high enantiomeric purity.[1] Several advanced strategies have been developed to control the stereochemical outcome.

Core Synthetic Strategies

-

Asymmetric Hydrogenation: This is a highly efficient and modern approach for producing the target molecule with excellent enantioselectivity.[1] The method typically involves the conjugate reduction of a prochiral α,β-unsaturated nitrile using hydrogen gas and a specialized chiral catalyst system, such as those based on iridium or rhodium complexes.[1][7] The choice of chiral ligand is paramount, as it orchestrates the direction of hydrogen delivery to the substrate, favoring the formation of the (R)-enantiomer. The presence of the cyano group is known to significantly influence the reaction pathway and the stereochemical result.[1]

-

Chiral Resolution of Racemates: A more traditional yet robust method involves the separation of a racemic mixture of 3-aminobutanenitrile. This is achieved by reacting the racemate with a chiral resolving agent, typically a chiral acid like dibenzoyl-(L)-tartaric acid, in a suitable solvent system (e.g., ethyl acetate, toluene).[4] The chiral acid selectively forms a diastereomeric salt with one of the enantiomers—in this case, the (R)-amine. This (R)-amine-(L)-acid salt often has different solubility properties than its (S)-amine-(L)-acid counterpart, allowing it to be selectively crystallized from the solution.[4] The purified diastereomeric salt is then treated with a base to liberate the free (R)-3-aminobutanenitrile, which is subsequently converted to its hydrochloride salt.

-

Enzymatic Kinetic Resolution: Biocatalysis offers a green and highly selective alternative. Specific enzymes, such as lipases, can be used to selectively acylate one enantiomer in a racemic mixture of 3-aminobutanenitrile, leaving the other enantiomer (ideally the desired R-form) unreacted.[7] The unreacted amine can then be easily separated from the acylated product and converted to the hydrochloride salt.[7]

Protocol: Synthesis via Chiral Resolution

This protocol describes a representative lab-scale synthesis based on the chiral resolution method.

-

Preparation of Racemic 3-Aminobutanenitrile: Synthesize the racemic free base, for instance, via a Strecker reaction involving the appropriate aldehyde, ammonia, and cyanide source.[8]

-

Diastereomeric Salt Formation:

-

Dissolve one equivalent of racemic 3-aminobutanenitrile in a suitable solvent, such as ethanol or ethyl acetate.

-

In a separate flask, dissolve one equivalent of a chiral resolving agent, such as dibenzoyl-(L)-tartaric acid, in the same solvent, heating gently if necessary.

-

Slowly add the acid solution to the amine solution with constant stirring.

-

Allow the mixture to cool slowly to room temperature and then potentially to 0-4°C to induce crystallization of the less soluble diastereomeric salt.

-

-

Isolation and Purification:

-

Collect the precipitated salt by vacuum filtration and wash the filter cake with a small amount of cold solvent to remove impurities.

-

The enantiomeric purity of the salt can be improved by recrystallization.[4]

-

-

Liberation of the Free Amine:

-

Suspend the purified diastereomeric salt in a biphasic system of water and an organic solvent (e.g., dichloromethane).

-

Add an aqueous base (e.g., 2M NaOH) dropwise until the pH is >10 to neutralize the tartaric acid and deprotonate the amine.

-

Separate the organic layer, and extract the aqueous layer multiple times with the organic solvent.

-

Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-3-aminobutanenitrile.

-

-

Hydrochloride Salt Formation:

-

Dissolve the purified (R)-3-aminobutanenitrile free base in a suitable anhydrous solvent like diethyl ether or ethanol.

-

Slowly bubble dry HCl gas through the solution or add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

-

Analytical Characterization and Quality Control

Rigorous analytical validation is crucial to confirm the identity, purity, and stereochemical integrity of the final product. A combination of spectroscopic and chromatographic techniques is employed.

| Technique | Purpose | Expected Observations / Parameters |

| ¹H and ¹³C NMR | Structural Elucidation and Purity | Confirms the chemical structure and connectivity of the molecule. Purity can be assessed by the absence of signals from solvents or impurities.[4] |

| Chiral HPLC | Enantiomeric Purity (e.e.) | The primary method for quantifying the enantiomeric excess. Utilizes a chiral stationary phase (e.g., polysaccharide-based) that differentially interacts with the (R) and (S) enantiomers, leading to their separation and distinct retention times.[7][9] A typical requirement is ≥97% e.e. |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | Provides the mass-to-charge ratio (m/z) of the protonated molecule, confirming the molecular weight of the free base. |

| FT-IR Spectroscopy | Functional Group Identification | Shows characteristic absorption bands for key functional groups: C≡N (nitrile) stretch, N-H (amine) stretch, and C-H stretches. |

Reactivity and Synthetic Applications

(R)-3-Aminobutanenitrile hydrochloride is a versatile intermediate due to its two reactive functional groups: the amine and the nitrile.[1] Its chirality is preserved in many transformations, making it a valuable chiron for asymmetric synthesis.[7]

-

Amine Group Reactions: The primary amine is nucleophilic and can undergo a variety of standard transformations, including N-alkylation, N-acylation to form amides, and reductive amination. These reactions are fundamental for building larger, more complex molecular scaffolds.[7]

-

Nitrile Group Transformations: The nitrile group is a versatile functional handle. It can be:

-

Hydrolyzed under acidic or basic conditions to form the corresponding (R)-3-aminobutanoic acid, a valuable β-amino acid derivative.

-

Reduced using reagents like LiAlH₄ or catalytic hydrogenation to yield the corresponding 1,3-diamine, (R)-butane-1,3-diamine.[1]

-

Acted upon by nucleophiles , such as Grignard reagents, in addition reactions to form ketones after hydrolysis.[1]

-

While specific, large-scale applications of the (R)-enantiomer are less documented in readily available literature than its (S)-counterpart (which is a known intermediate for HIV protease inhibitors and GLP-1 receptor agonists), the principles of chiral synthesis dictate its importance.[9][10] The (R)-enantiomer is crucial for the synthesis of APIs where the specific (R)-configuration at that position is required for biological activity.[4] For example, it could be a key building block for certain enzyme inhibitors, receptor modulators, or other complex chiral drugs.

Safety, Handling, and Storage

While a specific, comprehensive toxicological profile for (R)-3-Aminobutanenitrile hydrochloride is not extensively published, data from similar aminonitrile compounds and general chemical safety principles dictate stringent handling procedures.[11] Aminonitriles as a class are considered hazardous.[11][12][13]

-

Hazards: Assumed to be toxic if swallowed, harmful in contact with skin, and harmful if inhaled.[11] It is also expected to cause skin and serious eye irritation, and may cause respiratory irritation.[11][13]

-

Handling:

-

Always use this compound within a certified chemical fume hood.[11]

-

Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[11][12][14]

-

Avoid breathing dust, vapor, or mist. Prevent contact with skin and eyes.[11][14]

-

Handle in a well-ventilated area and keep containers tightly closed when not in use.[12]

-

-

Storage:

Conclusion and Future Perspectives

(R)-3-Aminobutanenitrile hydrochloride is more than just a chemical reagent; it is a key enabler in the field of asymmetric synthesis. Its value is intrinsically linked to the stereochemical precision it offers to medicinal chemists and process developers. The reliable synthesis of this chiral building block through methods like asymmetric hydrogenation and chiral resolution allows for the streamlined development of complex, single-enantiomer active pharmaceutical ingredients.

Future research will likely focus on two main areas. First, the development of more efficient, sustainable, and cost-effective catalytic methods for its synthesis will continue to be a priority, reducing reliance on classical resolution techniques. Second, the application of (R)-3-Aminobutanenitrile hydrochloride as a scaffold for novel drug discovery efforts will expand.[1] As our understanding of the stereo-specific interactions between drug molecules and biological targets grows, the demand for specialized chiral intermediates like this one will undoubtedly increase, cementing its role in the future of pharmaceutical innovation.

References

- (R)-3-Aminobutanenitrile hydrochloride Technical Overview. (2023). Smolecule.

- (S)

- Preparation of chiral amino-nitriles. (2005).

- Aminoacetonitrile hydrochloride Safety D

- In-Depth Technical Guide to 2-Aminobutanenitrile: Synthesis, Properties, and Pharmaceutical Relevance. Benchchem.

- Reetz, M. T., Kayser, F., & Harms, K. (1994). Stereoselective synthesis of β-amino nitriles and 1,3-diamines. Tetrahedron Letters.

- (S)

- Aminoacetonitrile monohydrochloride Safety D

- (S)

- (R)

- (R)

- (3S)

- (S)-3-Aminobutanenitrile hydrochloride Properties and Uses. ChemicalBook.

- Comprehensive Introduction to (S)-3-Aminobutanenitrile Hydrochloride. (2026). Jeci.

- (R)

- (R)-3-Aminobutanenitrile Hydrochloride Uses. ChemicalBook.

- (R)-3-Aminobutanenitrile hydrochloride Compound Summary. PubChem.

- The Strategic Use of 2-Aminobutanenitrile in Pharmaceutical Intermedi

Sources

- 1. Buy (R)-3-Aminobutanenitrile hydrochloride | 1073666-55-3 [smolecule.com]

- 2. chemscene.com [chemscene.com]

- 3. (R)-3-Aminobutanenitrile hydrochloride | C4H9ClN2 | CID 55295367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US20050038281A1 - Preparation of chiral amino-nitriles - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1073666-55-3|(R)-3-Aminobutanenitrile hydrochloride|BLD Pharm [bldpharm.com]

- 7. (S)-3-Aminobutanenitrile hydrochloride | 1073666-54-2 | Benchchem [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Buy (S)-3-Aminobutanenitrile hydrochloride | 1073666-54-2 [smolecule.com]

- 10. jecibiochem.com [jecibiochem.com]

- 11. pfaltzandbauer.com [pfaltzandbauer.com]

- 12. fishersci.com [fishersci.com]

- 13. (3S)-3-aminobutanenitrile hydrochloride | C4H9ClN2 | CID 91933721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. static.cymitquimica.com [static.cymitquimica.com]

Methodological & Application

Asymmetric synthesis of (R)-3-Aminobutanenitrile hydrochloride

Application Note & Protocol

Asymmetric Synthesis of (R)-3-Aminobutanenitrile Hydrochloride: A Chiral Catalyst-Mediated Approach

Abstract